

One-Pot Synthesis of Functionalized Dihydrobenzofuran Derivatives: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Dihydrobenzofuran	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized **dihydrobenzofuran** derivatives, a class of heterocyclic compounds with significant potential in drug discovery due to their diverse biological activities.

Application Notes Introduction

Dihydrobenzofuran derivatives are prevalent scaffolds in a wide array of natural products and pharmacologically active compounds.[1][2][3] Their structural motif is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties.[1][2][3][4] The development of efficient and versatile synthetic methodologies to access these molecules is therefore of great interest to the medicinal chemistry community. One-pot syntheses, in particular, offer significant advantages in terms of operational simplicity, cost-effectiveness, and reduced waste generation, making them highly desirable for the rapid generation of compound libraries for drug screening.

Synthetic Strategies for One-Pot Synthesis

Several innovative one-pot methodologies have been developed for the synthesis of functionalized **dihydrobenzofuran** derivatives. These methods often employ transition metal



catalysis to achieve high efficiency and selectivity.

Rhodium-Catalyzed Intramolecular C-H Insertion: This method involves the in situ generation of a rhodium carbene from an N-sulfonyl-1,2,3-triazole, which then undergoes an intramolecular C-H insertion reaction to form the **dihydrobenzofuran** ring.[5][6] This approach is notable for its ability to produce a variety of 2,3-disubstituted **dihydrobenzofuran**s in good to excellent yields.[5][6][7]

Palladium-Catalyzed Annulations: Palladium catalysts are also widely used in the one-pot synthesis of **dihydrobenzofurans**. These reactions can involve various coupling partners and cyclization strategies, offering a broad scope for generating diverse derivatives.

Fluoride-Induced Desilylation: This strategy enables the regioselective one-pot synthesis of 3-substituted 2,3-**dihydrobenzofuran**s through the generation of o-quinone methides, followed by a Michael addition and intramolecular cyclization.[8]

The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials. The following table summarizes key aspects of these methodologies.

Synthetic Strategy	Catalyst/Reage nt	Key Features	Yields	Reference
Rhodium- Catalyzed C-H Insertion	Rh₂(S-PTV)₄	Good to excellent yields for 2,3- disubstituted derivatives.	Up to 91%	[7]
Palladium- Catalyzed Annulation	Pd(PPh3)4 / Cu2O	High efficiency for constructing dibenzofuran motifs.	Good to excellent	[9]
Fluoride-Induced Desilylation	Fluoride source	Regioselective synthesis of 3-substituted derivatives.	Not specified	[8]



Biological Applications and Mechanisms of Action

Functionalized **dihydrobenzofuran** derivatives have shown significant promise in various therapeutic areas, particularly in oncology and immunology.

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of **dihydrobenzofuran** derivatives against various cancer cell lines.[1][4][10] For instance, a 3-formylbenzofuran derivative has been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting the RAS/RAF/MEK/ERK signaling pathway.[4] Another study on fluorinated **dihydrobenzofuran** derivatives reported inhibition of cell proliferation and induction of apoptosis in human colorectal adenocarcinoma cells, with effects on the PI3K/Akt signaling pathway and Bcl-2 protein expression.[1]

Anti-inflammatory Activity: **Dihydrobenzofuran** derivatives have also been investigated for their anti-inflammatory properties. Certain fluorinated derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[1]

Antiviral Activity: More recently, benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, leading to the induction of type I interferons and exhibiting broad-spectrum antiviral activity.

The following table summarizes the biological activities of selected **dihydrobenzofuran** derivatives.



Compound Type	Biological Activity	Cell Line/Model	IC50/GI50 Values	Mechanism of Action	Reference
3- Formylbenzof uran derivative	Anticancer	SK-Hep-1 (Hepatocellul ar Carcinoma)	5.365 μΜ	Inhibition of RAS/RAF/ME K/ERK pathway	[4]
Fluorinated dihydrobenzo furan	Anticancer	HCT116 (Colorectal Carcinoma)	19.5 μM and 24.8 μM for two compounds	Inhibition of proliferation, induction of apoptosis	[1]
Fluorinated dihydrobenzo furan	Anti- inflammatory	Macrophages	1.2 - 9.04 μM for IL-6 inhibition	Inhibition of COX-2 and NOS2 expression	[1]
Dihydrobenzo furan from P. barbatum	Anticancer	Oral and Lung Cancer Cells	48.52 μM (oral), 53.24 μM (lung)	Induction of apoptosis	[10]
Benzofuran derivative	Antiviral (STING agonist)	HEK293T	Not specified	Activation of STING signaling pathway	

Experimental Protocols One-Pot Synthesis of 2,3-Disubstituted Dihydrobenzofurans via Rhodium-Catalyzed Intramolecular C-H Insertion

This protocol is adapted from the work of Ma et al. (2015).[11]

Materials:

• N-sulfonyl-1,2,3-triazole (starting material, 1.0 equiv)



- Rh₂(S-PTV)₄ (Rhodium catalyst, 0.01 equiv)
- Dichloromethane (DCM), anhydrous
- Nitrogen gas (N₂)
- Standard Schlenk line and glassware
- Magnetic stirrer and heating plate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

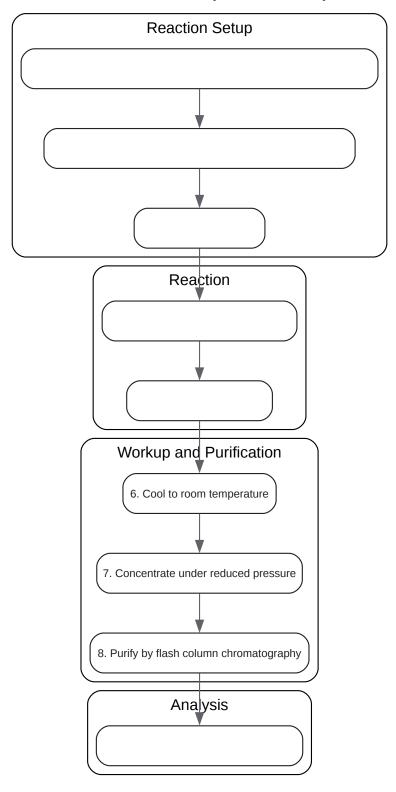
- To a screw-capped reaction tube, add the N-sulfonyl-1,2,3-triazole (0.5 mmol, 1.0 equiv) and Rh₂(S-PTV)₄ (0.005 mmol, 0.01 equiv).
- Evacuate the tube and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
- Add anhydrous dichloromethane (4.0 mL) to the reaction tube via syringe under a nitrogen atmosphere.
- Seal the tube and stir the reaction mixture at 90 °C for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the desired 2,3disubstituted dihydrobenzofuran.
- Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.



Visualizations Experimental Workflow for Rhodium-Catalyzed One-Pot Synthesis

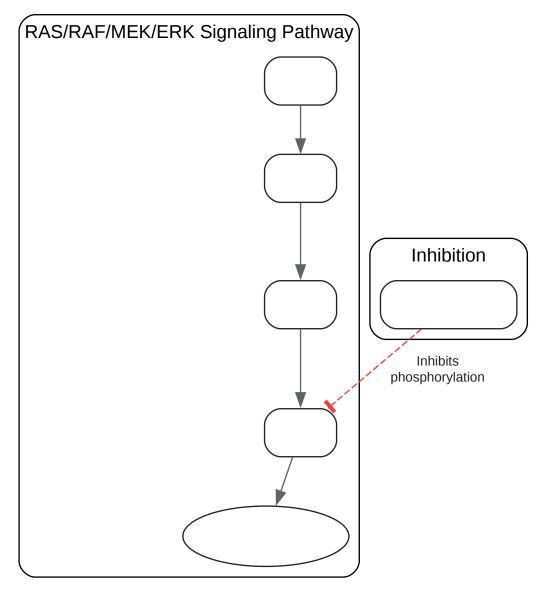


Workflow for Rhodium-Catalyzed One-Pot Synthesis





Inhibition of the RAS/RAF/MEK/ERK Pathway



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